(1-Methyl-1-buten-1-yl)benzene

Gas chromatography Retention index Isomer identification

(1-Methyl-1-buten-1-yl)benzene, systematically named 2-phenyl-2-pentene or pent-2-en-2-ylbenzene (CAS 53172-84-2), is a C₁₁H₁₄ alkenylbenzene with a molecular weight of 146.23 g·mol⁻¹. The compound is a trisubstituted internal alkene in which a phenyl ring is attached to the C2 position of a pent-2-ene backbone; the thermodynamically favoured (E)-configuration predominates in commercial material.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 53172-84-2
Cat. No. B1624033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1-buten-1-yl)benzene
CAS53172-84-2
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCC=C(C)C1=CC=CC=C1
InChIInChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3
InChIKeyPLPHXVSTHYOUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Phenyl-2-pentene (CAS 53172-84-2): Procurement-Grade Identity, Physicochemical Profile, and Regulatory Classification


(1-Methyl-1-buten-1-yl)benzene, systematically named 2-phenyl-2-pentene or pent-2-en-2-ylbenzene (CAS 53172-84-2), is a C₁₁H₁₄ alkenylbenzene with a molecular weight of 146.23 g·mol⁻¹ [1]. The compound is a trisubstituted internal alkene in which a phenyl ring is attached to the C2 position of a pent-2-ene backbone; the thermodynamically favoured (E)-configuration predominates in commercial material [2]. Key computed physicochemical descriptors include a LogP of 3.50, a topological polar surface area of 0 Ų, zero hydrogen-bond donors or acceptors, two rotatable bonds, a boiling point of approximately 204 °C at 760 mmHg, a density of approximately 0.876 g·cm⁻³, and a flash point of approximately 69.7 °C . This compound belongs to the styrene/alkylbenzene structural class and is distinct from its positional isomers—1-phenyl-1-pentene, 2-phenyl-1-pentene, and 5-phenyl-2-pentene—in the location of both the double bond and the phenyl substituent along the pentene chain, differences that carry quantifiable consequences for chromatographic behaviour, boiling point, and reactivity [3].

Why 2-Phenyl-2-pentene Cannot Be Generically Substituted by Other Phenylpentene Isomers or Shorter-Chain Alkylbenzene Analogs


The five constitutional isomers of phenylpentene (C₁₁H₁₄)—differing in the position of the double bond and phenyl group attachment—are not interchangeable for analytical or synthetic purposes. Quantitatively, the Kovats retention index on a non-polar OV-101 column differs by 21 units between (E)-2-phenyl-2-pentene (RI = 1184) and trans-1-phenyl-1-pentene (RI = 1205), a gap that enables unambiguous GC-MS differentiation [1]. The boiling-point spread among isomers exceeds 15 °C (204 °C for the 2,2-isomer vs. 215 °C for the 1,1-isomer at 760 mmHg), directly impacting distillation cut points and headspace volatility profiles . Furthermore, the trisubstituted internal double bond of 2-phenyl-2-pentene confers distinct reactivity in catalytic transformations—such as Rh(I)-mediated alkenylation and acid-catalysed isomerization—relative to the terminal alkene of 2-phenyl-1-pentene or the conjugated styrene-type system of 1-phenyl-1-pentene . Substitution without verifying isomeric identity risks failed analytical identification, off-specification physical properties, and divergent reaction outcomes [2].

Quantitative Comparative Evidence for (1-Methyl-1-buten-1-yl)benzene (2-Phenyl-2-pentene, CAS 53172-84-2) Against Key Analogs


Kovats Retention Index Differentiation of 2-Phenyl-2-pentene from Positional Isomers on Non-Polar GC Columns

On an OV-101 non-polar capillary column under isothermal conditions (100 °C), (E)-2-phenyl-2-pentene (2-phenyl-2-pentene, the (E)-isomer of CAS 53172-84-2) exhibits a Kovats retention index (RI) of 1184 [1]. The positional isomer trans-1-phenyl-1-pentene yields an RI of 1205 on the same stationary phase under comparable conditions [2]. The 21-unit RI difference exceeds the threshold required for baseline chromatographic resolution, enabling unambiguous isomer assignment in complex volatile mixtures without reliance on authentic co-injection standards for every isomer [3].

Gas chromatography Retention index Isomer identification Alkenylbenzene Metabolomics

Boiling Point and Density Ranking Among Phenylpentene Constitutional Isomers at Atmospheric Pressure

At 760 mmHg, 2-phenyl-2-pentene (CAS 53172-84-2) has a reported boiling point of 204 °C and a density of 0.876 g·cm⁻³ . Its positional isomer trans-1-phenyl-1-pentene (CAS 16002-93-0) boils at 215.3 °C with a density of 0.894 g·cm⁻³ . The 2-phenyl-1-pentene isomer (CAS 5676-32-4) boils at approximately 201 °C with a density of 0.904 g·cm⁻³ [1]. The 11.3 °C boiling-point elevation of the 1,1-isomer relative to the 2,2-isomer is consistent with the extended conjugation in the styrene-type 1-phenyl-1-pentene system, which increases intermolecular polarizability and raises the enthalpy of vaporization [2].

Distillation Boiling point Density Isomer separation Physical property

Differential Abundance of 2-Phenyl-2-pentene as a Urinary Volatile Metabolite in Interstitial Cystitis Patients

In a 2018 solid-phase microextraction GC-TOF-MS metabolomics study comparing urine from interstitial cystitis (IC) patients with healthy controls, (1-methyl-1-butenyl)benzene (2-phenyl-2-pentene, CAS 53172-84-2) was identified among the differentially expressed volatile metabolites [1]. The compound exhibited a log2 fold change (FC) of −0.974 (downregulated in IC patients relative to controls), with a false discovery rate (FDR) of 0.053 [2]. The standard deviation of the measurement was 0.737 [2]. This quantitative change was observed alongside other volatile organic compounds such as menthol (FC = −1.467) and benzaldehyde derivatives; however, 2-phenyl-2-pentene was one of only a limited set of C₁₁H₁₄ hydrocarbons detected, and its specific retention time (527.026 s) and mass spectral signature distinguish it from other phenylpentene isomers that may also appear in biological matrices [3].

Metabolomics Interstitial cystitis Volatile organic compound Biomarker SPME-GC-MS

Distinct Reactivity of the Trisubstituted Internal Double Bond in Rh(I)-Catalysed Alkenylation Compared with Terminal Alkene Isomers

Patent literature discloses that 2-phenyl-2-pentene serves as a representative internal alkenyl arene substrate in Rh(I)-catalysed methods for synthesising alkenyl- and alkyl-substituted arenes . The trisubstituted double bond (C2–C3, with methyl and phenyl substituents at C2) presents a distinct steric and electronic environment compared with the terminal alkene of 2-phenyl-1-pentene or the conjugated styrene system of 1-phenyl-1-pentene [1]. Mechanistic studies support the formation of a styrene olefinic radical anion intermediate and a Birch-type reduction pathway involving two sequential single-electron transfers, a reaction manifold that is not accessible to the terminal-alkene isomer . The internal alkene geometry also directs regioselectivity in acid-catalysed isomerization-hydroformylation sequences, where 2-alkenes have been shown to yield greater than 95% linear aldehyde selectivity with Rh/tetraphosphine catalyst systems, in contrast to 1-alkenes which give different regioisomeric distributions [2].

Rhodium catalysis Alkenylation C–H activation Synthetic intermediate Regioselectivity

Precursor Relationship to 2-Phenyl-2-pentenal: Oxidation Potential and Fragrance Intermediate Value Proposition

2-Phenyl-2-pentene (CAS 53172-84-2) is structurally positioned as the direct hydrocarbon precursor to 2-phenyl-2-pentenal (CAS 3491-63-2) via allylic oxidation at the C1 methyl group . The aldehyde product 2-phenyl-2-pentenal is a documented fragrance ingredient with an odour profile described as floral, hyacinth, green, narcissus, foliage, radish, honey, and sweet pea at 100% concentration [1]. While direct quantitative odour-threshold data for 2-phenyl-2-pentene itself are absent from standard compilations, the hydrocarbon's LogP of 3.50 and vapour pressure of approximately 0.25 hPa at 20 °C place it in a volatility range suitable for headspace delivery in fragrance applications, distinct from the more polar aldehyde (LogP ~2.8, with hydrogen-bond acceptor capability) [2]. Patent literature on di-lower alkyl and lower alkylene acetals of 2- and 3-phenylpentenals confirms that the 2-phenyl-2-pentene scaffold is embedded in commercial fragrance precursor strategies [3].

Fragrance intermediate Allylic oxidation 2-Phenyl-2-pentenal Aroma chemical Flavor

Recommended Application Scenarios for (1-Methyl-1-buten-1-yl)benzene (2-Phenyl-2-pentene, CAS 53172-84-2) Based on Quantitative Evidence


Certified Reference Standard for GC-MS Identification of Phenylpentene Isomers in Environmental and Biological Volatile Organic Compound (VOC) Profiling

Laboratories performing volatile metabolomics or environmental VOC analysis by SPME-GC-MS can procure 2-phenyl-2-pentene as an authenticated reference standard to confirm analyte identity via retention index matching. The compound's Kovats RI of 1184 on OV-101 and its distinct mass spectral signature (NIST MS number 118141) provide a two-dimensional orthogonal identification that cannot be achieved with other phenylpentene isomers [1][2]. This is particularly critical for urinary metabolomics studies where 2-phenyl-2-pentene has been detected as a differentially expressed metabolite (FC = −0.974) in interstitial cystitis [3].

Model Substrate for Rh(I)-Catalysed Alkenylation and Isomerization-Hydroformylation Methodology Development

Synthetic organic chemistry groups developing transition-metal-catalysed C–H activation or hydroformylation methods can employ 2-phenyl-2-pentene as a representative trisubstituted internal alkene substrate. The compound's non-conjugated internal double bond provides a distinct steric and electronic profile compared with terminal or styrene-type alkenes, enabling systematic evaluation of catalyst regioselectivity [1]. For Rh/tetraphosphine-catalysed hydroformylation, 2-alkenes of this class have demonstrated greater than 95% linear aldehyde selectivity, a performance benchmark that can be interrogated with 2-phenyl-2-pentene as a probe substrate [2].

Synthetic Intermediate for Fragrance Aldehyde Production via Allylic Oxidation

Fine-chemical manufacturers producing 2-phenyl-2-pentenal (CAS 3491-63-2)—a fragrance ingredient with a floral-hyacinth odour profile—can source 2-phenyl-2-pentene as the direct hydrocarbon precursor. The 10-fold higher vapour pressure and +0.7 LogP difference between the hydrocarbon precursor and the aldehyde product enable straightforward GC or HPLC monitoring of oxidation conversion [1][2]. Patent-protected acetal derivatives of 2-phenylpentenals further validate the commercial relevance of this intermediate scaffold in fragrance formulation [3].

Distillation Cut-Point Calibration Standard for Isomeric Purity Verification in C₁₁H₁₄ Aromatic Hydrocarbon Streams

Petrochemical and specialty-chemical laboratories can utilise 2-phenyl-2-pentene as a boiling-point calibration marker for fractional distillation of C₁₁H₁₄ alkylbenzene streams. Its boiling point of 204 °C at 760 mmHg is separated by 11 °C from the 1,1-isomer (215 °C) and by 3 °C from the 2,1-isomer (201 °C), providing a practical distillation window specification [1][2]. Procurement specifications requiring a boiling range of 203–205 °C at 760 mmHg can effectively exclude the 1,1-isomer contaminant.

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